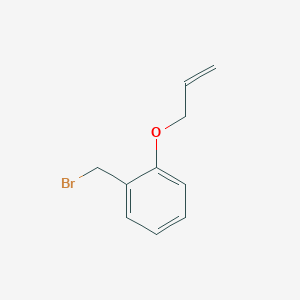

2-(Allyloxy)benzyl Bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6H,1,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGKNGMMYQMREC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Allyloxy)benzyl Bromide: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Allyloxy)benzyl Bromide, a versatile bifunctional reagent with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. By leveraging its distinct reactive sites—the allyloxy group and the benzylic bromide—chemists can unlock novel molecular architectures and functionalization strategies. This document moves beyond a simple recitation of facts to offer a deeper understanding of the causality behind its chemical behavior and practical application.

Molecular Identity and Physicochemical Properties

This compound, with the CAS number 319918-15-5, is a substituted aromatic compound featuring both an ether and a halide functionality.[1][2] Its structure presents a unique combination of a reactive alkylating agent via the benzyl bromide moiety and a versatile handle for further chemical transformation through the allyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 319918-15-5 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO | [1][2] |

| Molecular Weight | 227.10 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (predicted) | [3] |

| Solubility | Miscible with organic solvents like ethanol and ether; limited solubility in water (inferred from benzyl bromide) | [3] |

A key aspect of its utility lies in the orthogonal reactivity of its two primary functional groups, which will be explored in subsequent sections.

Synthesis of this compound: A Methodological Approach

The synthesis of this compound can be logically approached in a two-step sequence starting from readily available 2-hydroxybenzyl alcohol. This strategy ensures high efficiency and control over the final product.

Step 1: Williamson Ether Synthesis to form 2-(Allyloxy)benzyl alcohol

The initial step involves the formation of the allyl ether. The Williamson ether synthesis is a reliable and well-established method for this transformation.[4][5] It proceeds via the deprotonation of the phenolic hydroxyl group of a starting material like 2-hydroxybenzyl alcohol, followed by a nucleophilic substitution (SN2) reaction with an allyl halide.

Experimental Protocol:

-

To a stirred solution of 2-hydroxybenzyl alcohol (1.0 eq) in a polar aprotic solvent such as anhydrous acetonitrile or DMF, add a suitable base like anhydrous potassium carbonate (2.0 eq).[4]

-

Add allyl bromide (1.2 eq) dropwise to the suspension at room temperature.[4]

-

The reaction mixture is then typically heated to ensure completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure.

-

The crude product is then worked up using a standard aqueous extraction and purified by column chromatography on silica gel to yield pure 2-(Allyloxy)benzyl alcohol.

Step 2: Benzylic Bromination

The second step involves the conversion of the benzylic alcohol to the corresponding bromide. A common and effective method for this is the use of phosphorus tribromide (PBr₃) or N-Bromosuccinimide (NBS) in the presence of a radical initiator.[6][7] The reaction with NBS is particularly advantageous as it allows for selective bromination at the benzylic position while minimizing side reactions with the allyl group.[6][7]

Experimental Protocol:

-

Dissolve the 2-(Allyloxy)benzyl alcohol (1.0 eq) in a suitable solvent like carbon tetrachloride or acetonitrile.[8]

-

Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.

-

The reaction mixture is then heated or irradiated with a UV lamp to initiate the reaction.[6][8]

-

The reaction progress is monitored by TLC.

-

Upon completion, the succinimide byproduct is filtered off, and the filtrate is washed, dried, and concentrated to give the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Caption: Synthetic pathway to this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional moieties.

The Benzyl Bromide Moiety: A Potent Alkylating Agent

The benzyl bromide group is a highly reactive electrophile, readily participating in nucleophilic substitution reactions (SN1 and SN2).[3][9] The stability of the intermediate benzylic carbocation or the transition state in an SN2 reaction makes it an excellent benzylating agent.[3][10] This allows for the introduction of the 2-(allyloxy)benzyl group onto a wide range of nucleophiles.

Key Reactions:

-

O-Alkylation: Reaction with alcohols or phenols to form ethers.

-

N-Alkylation: Reaction with amines to form substituted amines.[11]

-

S-Alkylation: Reaction with thiols to form thioethers.

-

C-Alkylation: Reaction with carbanions (e.g., from malonic esters) to form new carbon-carbon bonds.

The presence of the ortho-allyloxy group can sterically and electronically influence the reactivity of the benzylic bromide, potentially offering unique selectivity compared to unsubstituted benzyl bromide.[11]

The Allyl Ether Group: A Versatile Functional Handle

The allyl group is relatively stable under a variety of reaction conditions, making it an effective protecting group for hydroxyl functionalities.[12] However, it can be selectively cleaved or functionalized when desired.

Key Transformations:

-

Deprotection (Cleavage): The allyl ether can be cleaved under specific conditions to reveal the free hydroxyl group. Common methods include isomerization to the enol ether followed by acidic hydrolysis, or transition metal-catalyzed cleavage.[12][13][14]

-

Oxidation: The double bond of the allyl group can be oxidized to form a diol or undergo oxidative cleavage.

-

Addition Reactions: The double bond can participate in various addition reactions, such as hydrogenation, halogenation, or epoxidation.

-

Rearrangement Reactions: The allyl group can undergo sigmatropic rearrangements, such as the Claisen rearrangement, to form new C-C bonds.

Caption: Key reaction pathways for this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | * ~4.5 ppm (s, 2H): Benzylic protons (-CH₂Br).[15] * ~4.6 ppm (d, 2H): Methylene protons of the allyl group (-OCH₂-). * ~5.2-5.5 ppm (m, 2H): Terminal vinyl protons of the allyl group (=CH₂). * ~5.9-6.1 ppm (m, 1H): Internal vinyl proton of the allyl group (-CH=). * ~6.8-7.5 ppm (m, 4H): Aromatic protons.[16][17] |

| ¹³C NMR | * ~30-35 ppm: Benzylic carbon (-CH₂Br). * ~70 ppm: Methylene carbon of the allyl ether (-OCH₂-). * ~117 ppm: Terminal vinyl carbon (=CH₂). * ~133 ppm: Internal vinyl carbon (-CH=). * ~112-157 ppm: Aromatic carbons. |

| Mass Spec. | * Molecular Ion (M+): m/z 226/228 (presence of Br isotopes). * Key Fragments: Loss of Br (m/z 147), tropylium ion (m/z 91).[18] |

| IR | * ~3080 cm⁻¹: =C-H stretch (alkene and aromatic). * ~2850-3000 cm⁻¹: C-H stretch (alkane). * ~1645 cm⁻¹: C=C stretch (alkene). * ~1240 cm⁻¹: C-O stretch (ether). * ~600-700 cm⁻¹: C-Br stretch. |

Safety, Handling, and Storage

This compound should be handled with care, assuming the hazards associated with benzyl bromide. It is a combustible liquid and a lachrymator, causing severe eye and skin irritation.[19][20][21]

Table 3: Hazard and Precautionary Information

| Hazard | Precautionary Measures |

| Skin and Eye Irritant | Wear protective gloves, clothing, and eye/face protection.[19][20][22] Wash hands thoroughly after handling.[19][20] In case of contact, rinse immediately and thoroughly with water.[19][20][22] |

| Inhalation Hazard | Use only in a well-ventilated area or outdoors.[19][20] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[19][20] If inhaled, move the person to fresh air.[19][21] |

| Combustible Liquid | Keep away from heat, sparks, open flames, and other ignition sources.[19][20] No smoking.[19][20] |

| Storage | Store in a cool, well-ventilated place.[19][20] Keep the container tightly closed.[19][20][21] Store locked up.[19] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[19][20] |

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a powerful tool for the construction of complex molecules in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

- BenchChem. (2025). Technical Guide: Structure Elucidation of 2-(Allyloxy)-3-bromobenzaldehyde.

- MySkinRecipes. (n.d.). This compound.

- Fisher Scientific. (2025).

- FUJIFILM Wako Chemicals. (2025).

- TCI Chemicals. (2025).

- Sigma-Aldrich. (2024).

- BLD Pharm. (n.d.). 319918-15-5 | this compound.

- Master Organic Chemistry. (2018).

- (2013).

- Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups.

- Semantic Scholar. (n.d.). Selective Cleavage of Benzyl Ethers.

- Apollo Scientific. (n.d.). 103633-30-3 Cas No. | 2-(Benzyloxy)benzyl bromide.

- SynQuest Laboratories. (n.d.). CAS 103633-30-3 | 2-(Benzyloxy)benzyl bromide.

- Burwell, R. L. (n.d.). THE CLEAVAGE OF ETHERS.

- ResearchGate. (2025).

- Indian Academy of Sciences. (n.d.).

- PubMed. (1976). A novel cleavage of aryl benzyl ethers and allyl aryl ethers by sodium bis(2-methoxyethoxy)aluminum hydride.

- Grokipedia. (n.d.). Benzyl bromide.

- YouTube. (2018). benzyl ether cleavage.

- YouTube. (2020).

- The Royal Society of Chemistry. (2018). This journal is © The Royal Society of Chemistry 2018.

- Organic Chemistry Portal. (n.d.).

- ChemicalBook. (n.d.). 2-Bromobenzyl bromide(3433-80-5) 1H NMR spectrum.

- ChemicalBook. (n.d.). Benzyl bromide(100-39-0) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). This compound | 319918-15-5.

- 西典实验. (n.d.). This compound.

- ResearchGate. (2025). Synthesis, Crystal Structures and Electrochemical Properties of O-Chloropropyl and O-Cyanopropyl Resorcinarenes.

- PubChem. (n.d.). Benzyl Bromide | C7H7Br | CID 7498.

- (2021).

- YouTube. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions.

- YouTube. (2018). 10.

- YouTube. (2020). 10.

- SciSpace. (n.d.). Top 14 papers published in the topic of Benzyl bromide in 1990.

- BenchChem. (n.d.). A Comparative Guide to Alkylating Agents: 1-(Benzyloxy)-2-(chloromethyl)benzene vs. Benzyl Bromide.

- ResearchGate. (n.d.). Alkylation of 1, 2 and 4 with Benzyl Bromide | Download Table.

- CORE. (n.d.).

- Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?

- PubMed. (n.d.).

- ChemicalBook. (n.d.). Benzyl bromide(100-39-0) MS spectrum.

- ChemicalBook. (n.d.). 2-Bromobenzyl alcohol(18982-54-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Chlorobenzyl bromide(611-17-6) 1H NMR spectrum.

- ChemicalBook. (n.d.). 1-ALLYLOXY-2-METHOXY-BENZENE(4125-43-3) 1H NMR spectrum.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 319918-15-5|this compound|BLD Pharm [bldpharm.com]

- 3. grokipedia.com [grokipedia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ias.ac.in [ias.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. quora.com [quora.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Allyl Ethers [organic-chemistry.org]

- 13. Selective Cleavage of Benzyl Ethers | Semantic Scholar [semanticscholar.org]

- 14. A novel cleavage of aryl benzyl ethers and allyl aryl ethers by sodium bis(2-methoxyethoxy)aluminum hydride. An alternative synthesis of pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzyl bromide(100-39-0) 1H NMR spectrum [chemicalbook.com]

- 16. 2-Bromobenzyl bromide(3433-80-5) 1H NMR spectrum [chemicalbook.com]

- 17. 2-Chlorobenzyl bromide(611-17-6) 1H NMR spectrum [chemicalbook.com]

- 18. Benzyl bromide(100-39-0) MS spectrum [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

- 20. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 21. westliberty.edu [westliberty.edu]

- 22. tcichemicals.com [tcichemicals.com]

lachrymatory properties of substituted benzyl bromides

An In-Depth Technical Guide to the Lachrymatory Properties of Substituted Benzyl Bromides

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted benzyl bromides are a class of organic compounds recognized for their utility in chemical synthesis and, notably, for their potent lachrymatory (tear-inducing) effects.[1][2] This guide provides a comprehensive technical overview of the chemical and biological principles governing these properties. We delve into the molecular mechanisms of action, focusing on the role of the TRPA1 ion channel, explore the structure-activity relationships (SAR) that dictate potency, and present modern experimental methodologies for evaluating lachrymation. This document is intended to serve as a foundational resource for professionals in research and development who handle or investigate these reactive compounds, emphasizing both their scientific application and the critical safety protocols required for their management.

Introduction: The Nature of Lachrymators

A lachrymator, or lachrymatory agent, is a chemical substance that irritates the nerves of the lacrimal gland in the eye, causing a copious production of tears.[3] This physiological response is often accompanied by pain, burning sensations, and temporary blindness.[4] Historically, potent lachrymators like xylyl bromide and ethyl bromoacetate were developed and used as chemical warfare agents, particularly during World War I.[5][6] Today, their use is primarily confined to riot control and personal defense sprays, though the underlying principles of their action are of significant interest in toxicology and drug development for understanding sensory nerve activation.[3][4]

Benzyl bromide (C₆H₅CH₂Br) and its substituted analogues are classic examples of this class of irritants.[1][2] They are colorless to yellow liquids with pungent odors, and their high reactivity makes them not only potent lachrymators but also versatile reagents in organic synthesis for introducing benzyl protecting groups.[1][2] Understanding the factors that influence their irritating properties is crucial for predicting the potential hazards of new chemical entities and for designing molecules with specific biological activities.

Molecular Basis of Lachrymatory Action

The tear-inducing effect of benzyl bromides is not a simple chemical burn but a specific neurobiological event mediated by sensory nerve activation. The core of this response lies in the interaction between the chemical agent and specific ion channels on sensory neurons.

Primary Mechanism of Action: TRPA1 Ion Channel Activation

The primary molecular target for a wide range of chemical irritants, including benzyl bromides, is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[7] TRPA1 is a non-selective cation channel expressed predominantly in a subset of primary sensory neurons, including the C-fibers that innervate the cornea, skin, and respiratory tract.[8][9] These neurons are responsible for detecting noxious thermal, mechanical, and chemical stimuli that lead to pain and inflammation.[8][9]

Benzyl bromides are electrophilic compounds, meaning they are reactive towards nucleophiles. The activation of TRPA1 by these agents occurs through the covalent modification of specific cysteine residues within the N-terminus of the channel protein.[10] This chemical reaction triggers a conformational change in the TRPA1 channel, causing it to open. The influx of cations, particularly calcium (Ca²⁺), leads to depolarization of the neuron, initiating an action potential that travels along the trigeminal nerve to the brain. This signal is interpreted as pain and initiates a reflex arc resulting in tearing, blinking (blepharospasm), and other protective responses.[7]

Caption: High-level overview of the TRPA1-mediated lachrymatory pathway.

Structure-Activity Relationships (SAR)

The potency of a substituted benzyl bromide as a lachrymator is intrinsically linked to its chemical structure. The analysis of this structure-activity relationship (SAR) allows for the prediction of a compound's biological effect based on its molecular features.[11][12] For benzyl bromides, the key factor is their electrophilic reactivity, which determines the rate at which they can alkylate the cysteine residues of the TRPA1 channel.

This reactivity is governed by two main structural features:

-

The Leaving Group: Bromine is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This is a primary reason for the high reactivity of this class of compounds.

-

Substituents on the Aromatic Ring: The nature and position of substituents on the benzene ring modulate the stability of the transition state during the alkylation reaction.

-

Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃): These groups destabilize the developing positive charge on the benzylic carbon in an S_N1-like transition state. However, they can increase the electrophilicity of the carbon center, potentially favoring an S_N2 mechanism. The overall effect on lachrymatory potency can be complex and depends on the balance of these factors.

-

Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃, -N(CH₃)₂): These groups stabilize the carbocation intermediate in an S_N1 reaction, significantly increasing the reactivity of the benzyl bromide.[13][14] This enhanced reactivity generally correlates with higher lachrymatory potency.

-

Caption: Influence of ring substituents on benzyl bromide reactivity and potency.

Synthesis of Substituted Benzyl Bromides

The availability of substituted benzyl bromides for research is enabled by straightforward synthetic methods. The most common approach is the free-radical bromination of the corresponding substituted toluene using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light.[1] Other methods include the reaction of benzyl alcohols with brominating agents like phosphorus tribromide (PBr₃).[15][16]

Experimental Evaluation of Lachrymatory Properties

Quantifying the lachrymatory or irritant potential of a chemical is a critical step in safety assessment and drug development. Modern toxicology has seen a significant shift away from animal testing towards validated in vitro and ex vivo alternatives.

In Vitro and Ex Vivo Assays

These methods provide a humane and often more reproducible alternative to traditional animal testing by using isolated tissues or reconstructed human tissue models.[17]

-

Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437): This ex vivo assay uses corneas from slaughterhouse cattle. The test chemical is applied to the epithelial surface, and irritation potential is assessed by measuring the increase in corneal opacity (light scattering) and permeability to fluorescein dye. These endpoints correlate with severe eye damage.[18][19]

-

Isolated Chicken Eye (ICE) Test (OECD 438): Similar to the BCOP assay, this method uses eyes from slaughterhouse chickens to assess corneal opacity, swelling, and fluorescein retention as indicators of irritation.[18][19]

-

Reconstructed Human Corneal Epithelium (RhCE) Models (OECD 492): Assays like the EpiOcular™ Eye Irritation Test use a 3D tissue model that mimics the human corneal epithelium.[18] Cytotoxicity, measured by the reduction of MTT, is used to predict the irritation potential of a substance. This method is particularly useful for distinguishing non-irritants from irritants.

In Vivo Animal Models

While their use is declining, in vivo models have been foundational in ocular toxicology.[20] The historical standard was the Draize rabbit eye test, where a substance was applied to a rabbit's eye and scored for corneal opacity, iritis, and conjunctival redness.[21][22]

More refined modern in vivo studies, when deemed necessary, focus on quantifiable, pain-related behaviors in rodent models.[23][24] These endpoints provide a more direct measure of sensory nerve activation:

-

Eye-wiping Test: Application of a chemical to the cornea evokes a wiping response with the forepaws. The frequency of wipes in a set time period is a measure of acute pain.[24][25]

-

Palpebral Opening: Spontaneous eye closure or squinting is an indicator of ocular pain and discomfort. The palpebral opening can be digitally measured and compared to baseline.[23][25]

Caption: A modern, tiered workflow for assessing ocular irritation potential.

Quantitative Data Presentation

To effectively compare the lachrymatory potential across a series of compounds, data should be summarized in a clear, tabular format. This allows for direct correlation between structural modifications and biological activity, which is the essence of SAR studies.

| Compound | Ring Substituent | BCOP Irritation Score (IVIS) | RhCE Viability (% of Control) | Eye-Wipe Frequency (Wipes/30s) |

| 1 | H (Unsubstituted) | 45.2 | 35% | 25 ± 4 |

| 2 | 4-Nitro (-NO₂) | 28.6 | 62% | 15 ± 3 |

| 3 | 4-Methoxy (-OCH₃) | 65.8 | 12% | 42 ± 5 |

| 4 | 4-Chloro (-Cl) | 41.5 | 41% | 22 ± 4 |

Table 1: Hypothetical comparative data for substituted benzyl bromides. A higher BCOP score and eye-wipe frequency, and lower RhCE viability, indicate greater irritation potential.

Experimental Protocol Example: Bovine Corneal Opacity and Permeability (BCOP) Assay

This protocol is a generalized summary based on OECD Guideline 437.

-

Corneal Procurement: Obtain fresh bovine eyes from a local abattoir. Dissect the corneas, ensuring no damage to the epithelial or endothelial layers.

-

Mounting: Mount each cornea in a specialized holder that creates separate chambers for the epithelial (anterior) and endothelial (posterior) sides.

-

Equilibration: Fill both chambers with appropriate culture medium and equilibrate in an incubator (32°C) for at least one hour.

-

Baseline Measurement: Measure the initial opacity of each cornea using an opacitometer. This is the baseline reading.

-

Treatment: Remove the medium from the anterior chamber. Apply the test chemical (e.g., 750 µL for liquids, 75 mg for solids) to the epithelial surface for a defined exposure time (e.g., 10 minutes). Use negative (saline) and positive (e.g., ethanol) controls on separate corneas.

-

Washing: Thoroughly wash the test chemical from the corneal surface with culture medium.

-

Post-Exposure Incubation: Refill the anterior chamber with fresh medium and incubate for a post-exposure period (e.g., 2 hours).

-

Opacity Measurement: After incubation, measure the final opacity of the cornea. The change in opacity from baseline is calculated.

-

Permeability Measurement: Add a fluorescein solution to the anterior chamber and incubate for 90 minutes. Measure the amount of fluorescein that has passed through the cornea into the posterior chamber using a spectrophotometer (OD₄₉₀).

-

Calculation: An In Vitro Irritancy Score (IVIS) is calculated based on the mean opacity value and the mean permeability value. This score is used to classify the chemical's irritation potential.

Safety, Handling, and Decontamination

Benzyl bromides are hazardous materials that demand strict safety protocols due to their potent lachrymatory and irritating properties.[1][2]

-

Engineering Controls: All work with benzyl bromides must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[26][27]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Standard safety glasses are insufficient.[27] Chemical splash goggles in combination with a full-face shield are required. For significant risk of exposure, a full-face respirator is the best choice.[26][27]

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., disposable nitrile gloves for incidental contact, thicker butyl or Viton gloves for greater exposure risk).[26]

-

Protective Clothing: A lab coat is mandatory. Additional protective clothing should be worn if there is a risk of skin contact.[26] Open-toed shoes are strictly prohibited.[26]

-

-

Storage: Store benzyl bromides in a cool, dry, well-ventilated area away from heat and sources of ignition.[26][28] Keep containers tightly closed and separate from incompatible materials such as oxidizers, alcohols, and strong bases.[26]

-

Emergencies and Spills:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an eyewash station, holding the eyelids open.[27] Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.[28]

-

Spills: Evacuate the area. Use an inert absorbent material to contain the spill. Use non-sparking tools for cleanup.[28]

-

Conclusion and Future Directions

Substituted benzyl bromides are potent lachrymators whose activity is governed by their electrophilic reactivity towards the TRPA1 ion channel. The structure-activity relationship is strongly influenced by the electronic nature of substituents on the aromatic ring, with electron-donating groups generally increasing potency. The evaluation of these properties is increasingly reliant on a tiered strategy that prioritizes in vitro and ex vivo methods, reducing the need for animal testing.

Future research should focus on refining Quantitative Structure-Activity Relationship (QSAR) models to more accurately predict lachrymatory potency from chemical structure alone.[12] Further development of high-throughput in vitro assays, such as those based on TRPA1-expressing cell lines, will enable faster and more efficient screening of novel compounds for potential irritant properties, enhancing safety in the fields of chemical synthesis and drug discovery.

References

- Lachrymators | Labor

- Tear gas - Wikipedia.

- TRPA1: A Sensory Channel of Many Talents - NCBI.

- The Biological Mechanisms of Tear Gas on the Human Body.

- The MSDS HyperGlossary: Lachrymator - Interactive Learning Paradigms, Incorpor

- Method for preparing substituted benzyl bromides - Google P

- Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal.

- Tear gas - Wikiwand.

- Homologation of Electron-Rich Benzyl Bromide Deriv

- Benzyl bromide - Wikipedia.

- Animal Models in Eye Research: Focus on Corneal P

- A novel animal model of neuropathic corneal pain–the ciliary nerve constriction model.

- Corneal pain and experimental model development - PMC - PubMed Central.

- Ocular Irritation Testing - Charles River Labor

- List of chemical warfare agents - Bionity.

- What Tear Gas Is and How It Works - ThoughtCo.

- Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference D

- A novel animal model of neuropathic corneal pain–the ciliary nerve constriction model - PMC - PubMed Central.

- Benzyl Bromide | C7H7Br | CID 7498 - PubChem.

- Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference D

- Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings - Google P

- United Kingdom presents historic strategy to eliminate animal experiment

- Use of in vitro and ex vivo eye irritation corrosion test methods for the toxicity assess.

- Synthesis of intermediate benzyl bromide V.

- Acceptance and Use of In Vitro and Ex Vivo Eye Irrit

- How the TRPA1 receptor transmits painful stimuli: Inner workings revealed by electron cryomicroscopy - NIH.

- TRPA1: A Gatekeeper for Inflamm

- TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC.

- CHAPTER 1: Development, Historical Use and Properties of Chemical Warfare Agents.

- A Brief History of Chemical War.

- SAFETY D

- Benzyl bromide (T3D1776) - T3DB.

- Structure-activity rel

- Structure–activity rel

- Benzyl bromide is a primary halide. It undergoes SN1 substitution... - Pearson.

Sources

- 1. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 2. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tear gas - Wikipedia [en.wikipedia.org]

- 4. wikiwand.com [wikiwand.com]

- 5. books.rsc.org [books.rsc.org]

- 6. A Brief History of Chemical War | Science History Institute [sciencehistory.org]

- 7. The Biological Mechanisms of Tear Gas on the Human Body - New Jersey Anesthesia Professionals [njanesthesiaprofessionals.com]

- 8. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How the TRPA1 receptor transmits painful stimuli: Inner workings revealed by electron cryomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 12. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 13. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 15. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 16. CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings - Google Patents [patents.google.com]

- 17. United Kingdom presents historic strategy to eliminate animal experimentation | AnimaNaturalis [animanaturalis.org]

- 18. criver.com [criver.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Animal Models in Eye Research: Focus on Corneal Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | A novel animal model of neuropathic corneal pain–the ciliary nerve constriction model [frontiersin.org]

- 24. Corneal pain and experimental model development - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A novel animal model of neuropathic corneal pain–the ciliary nerve constriction model - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 27. The MSDS HyperGlossary: Lachrymator [ilpi.com]

- 28. fishersci.nl [fishersci.nl]

Methodological & Application

Application Notes: 2-(Allyloxy)benzyl Bromide for Orthogonal Alcohol Protection

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount.[1][2] The 2-(Allyloxy)benzyl (AOB) group emerges as a sophisticated tool for the protection of alcohols, offering a unique deprotection pathway that is orthogonal to many standard protecting groups.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanism, application, and detailed protocols for utilizing 2-(Allyloxy)benzyl bromide as a robust protecting agent for hydroxyl functionalities.

Introduction: The Strategic Advantage of the AOB Group

Protecting groups are fundamental to modern synthesis, enabling chemists to mask the reactivity of a functional group while transformations are carried out elsewhere in the molecule.[4] The ideal protecting group is easily installed, stable to a wide range of reaction conditions, and can be removed selectively in high yield under mild conditions that do not affect other functional groups.[4]

The 2-(Allyloxy)benzyl (AOB) ether is a specialized form of a benzyl ether protecting group.[3][5] While standard benzyl (Bn) ethers are robust and widely used, their removal typically requires harsh conditions like catalytic hydrogenolysis or strong acids, which can be incompatible with sensitive substrates containing alkenes, alkynes, or other reducible moieties.[5][6]

The AOB group circumvents this limitation by introducing a clever, two-stage deprotection strategy initiated by the isomerization of the allyl group. This renders the AOB group "orthogonal" to many other protecting groups, meaning it can be selectively removed without disturbing groups like silyl ethers (e.g., TBDMS, TIPS), standard benzyl ethers, acetals (e.g., MOM, THP), or esters.[1][3] This orthogonality is a critical advantage in the synthesis of complex molecules such as oligosaccharides, natural products, and active pharmaceutical ingredients.[1]

Mechanism of Action: Protection and Deprotection

The utility of the AOB group lies in the distinct chemical handles available for its protection and deprotection steps.

Protection of Alcohols

The protection of an alcohol with this compound proceeds via a classical Williamson ether synthesis.[5][7][8] The alcohol is first deprotonated with a suitable base to form a more nucleophilic alkoxide. This alkoxide then displaces the bromide from this compound in a standard SN2 reaction to form the stable AOB ether.

-

Causality: The choice of base is critical and depends on the acidity of the alcohol. For simple primary and secondary alcohols, a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is highly effective. For more sensitive substrates or phenols, milder bases such as potassium carbonate (K₂CO₃) or silver(I) oxide (Ag₂O) can be employed to prevent side reactions.[5]

Caption: Two-stage orthogonal deprotection of AOB ethers.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a lachrymator and should be handled with care. Sodium hydride reacts violently with water.

Protocol 1: Protection of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol (e.g., benzyl alcohol as a model substrate).

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |

| Benzyl Alcohol | 108.14 | 541 mg | 5.0 | 1.0 |

| This compound | 227.10 | 1.25 g | 5.5 | 1.1 |

| Sodium Hydride (60% disp.) | 24.00 (NaH) | 240 mg | 6.0 | 1.2 |

| Anhydrous DMF | - | 25 mL | - | - |

| Diethyl Ether (Et₂O) | - | As needed | - | - |

| Saturated aq. NH₄Cl | - | As needed | - | - |

| Brine | - | As needed | - | - |

Procedure:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil).

-

Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, decanting the solvent carefully via cannula.

-

Add anhydrous DMF (15 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the alcohol (5.0 mmol) in anhydrous DMF (10 mL) to the NaH suspension dropwise over 15 minutes.

-

Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.

-

Add a solution of this compound (5.5 mmol) in DMF (5 mL) dropwise to the reaction mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Quench the reaction by carefully and slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether (50 mL) and water (50 mL).

-

Separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers and wash with water (2 x 40 mL) and then brine (40 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure AOB-protected alcohol.

Protocol 2: Deprotection of a 2-(Allyloxy)benzyl Ether

This protocol describes the two-stage removal of the AOB group.

Materials and Reagents (per 5.0 mmol of substrate)

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stage |

| AOB-protected Alcohol | - | 5.0 mmol | 5.0 | 1 & 2 |

| Lithium Diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene) | - | 0.5 mL | 1.0 | 1 |

| Anhydrous THF | - | 25 mL | - | 1 |

| THF | - | 20 mL | - | 2 |

| 2 M Hydrochloric Acid (HCl) | - | 10 mL | 20 | 2 |

| Diethyl Ether (Et₂O) | - | As needed | - | - |

| Saturated aq. NaHCO₃ | - | As needed | - | - |

Procedure:

Stage 1: Isomerization

-

Dissolve the AOB-protected alcohol (5.0 mmol) in anhydrous THF (25 mL) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add LDA solution (1.0 mmol, 0.2 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the allyl signals and the appearance of vinyl signals, indicating the formation of the propenyl ether intermediate.

-

Once the isomerization is complete, quench the reaction by the slow addition of water (5 mL).

Stage 2: Hydrolysis

-

To the crude reaction mixture from Stage 1, add THF (20 mL) and 2 M aqueous HCl (10 mL).

-

Stir the mixture vigorously at room temperature for 1-3 hours.

-

Monitor the cleavage by TLC until the vinyl ether intermediate is fully consumed.

-

Neutralize the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the deprotected alcohol.

Concluding Remarks

The 2-(Allyloxy)benzyl protecting group provides a powerful and versatile tool for the modern synthetic chemist. Its stability to a broad range of reagents combined with its unique, mild, two-stage deprotection pathway makes it an excellent choice for complex syntheses requiring orthogonal strategies. By understanding the underlying mechanisms and following robust protocols, researchers can confidently integrate the AOB group into their synthetic designs to achieve their molecular targets with greater efficiency and selectivity.

References

-

Williard, P. G., & Su, C. (2010). Isomerization of Allyl Ethers Initiated by Lithium Diisopropylamide. Organic Letters, 12(22), 5378–5381. Available at: [Link]

-

Guo, Z., et al. (2013). Mechanism of acid-catalyzed vinyl ether hydrolysis involving... Journal of Controlled Release, 172(3), 929-936. Available at: [Link]

-

Huang, G., et al. (2020). Specific Z-Selectivity in the Oxidative Isomerization of Allyl Ethers to Generate Geometrically Defined Z-Enol Ethers Using a Cobalt(II)(salen) Complex Catalyst. The Journal of Organic Chemistry, 85(8), 5321–5329. Available at: [Link]

-

Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl α-(2,6-dimethoxyphenyl)vinyl ether. Canadian Journal of Chemistry, 71(1), 38-41. Available at: [Link]

-

Kresge, A. J., & Salomaa, P. (1967). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, 53-57. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Allyl Ethers. Organic Chemistry Portal. Available at: [Link]

-

Kresge, A. J., & Yin, Y. (1991). Vinyl ether hydrolysis. XXIV. 1-Methoxycyclooctene and the question of reversibility of the carbon protonation step. Canadian Journal of Chemistry, 69(1), 84-90. Available at: [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. Available at: [Link]

-

University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]

-

Movassaghi, M., & Schmidt, M. A. (2016). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society, 138(38), 12366–12369. Available at: [Link]

-

Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]

-

Kocienski, P. J. (1994). Protecting Groups. Thieme. (General reference, not directly linked but authoritative). Available at: [Link]

-

Murasawa, K., et al. (2019). p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection. Organic Letters, 21(17), 7040–7044. Available at: [Link]

-

Madsen, J., Viuf, C., & Bols, M. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-1146. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Available at: [Link]

Sources

- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 2. media.neliti.com [media.neliti.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 7. ias.ac.in [ias.ac.in]

- 8. jk-sci.com [jk-sci.com]

The 2-(Allyloxy)benzyl Group: An Orthogonal Safety-Catch Strategy in Advanced Peptide Synthesis

Abstract

In the intricate landscape of peptide synthesis, the strategic use of protecting groups and linkers is paramount to achieving high purity and yield, especially for complex or modified peptides. The 2-(Allyloxy)benzyl moiety represents a sophisticated tool, functioning as a "safety-catch" protecting group or linker. Its unique two-stage deprotection mechanism provides an orthogonal cleavage strategy compatible with both major solid-phase peptide synthesis (SPPS) methodologies: Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) chemistry. This guide provides an in-depth analysis of the chemical principles behind the 2-(Allyloxy)benzyl group and detailed protocols for its application, empowering researchers to leverage this system for the synthesis of challenging peptide sequences.

Introduction: The Principle of the Safety-Catch Strategy

Solid-phase peptide synthesis (SPPS) relies on the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin.[1] To prevent unwanted side reactions, temporary protecting groups are used for the α-amino function, while more robust, "permanent" protecting groups shield reactive amino acid side chains.[2][3] A safety-catch linker is one that remains stable throughout the entire synthesis process, including the repeated cleavage of temporary Nα-protecting groups (e.g., piperidine for Fmoc, trifluoroacetic acid [TFA] for Boc).[4][5] Only after a specific chemical activation step does the linker become labile, allowing for the final cleavage of the peptide from the resin under conditions that were previously benign.[1][6]

The 2-(Allyloxy)benzyl group perfectly embodies this principle. The ether linkage is stable to both the acidic conditions of Boc deprotection and the basic conditions of Fmoc deprotection.[7] The "catch" is the allyl group, which can be selectively removed by palladium(0) catalysis.[7] This deallylation unmasks a 2-hydroxybenzyl (salicyl) group, which is now "activated" for cleavage from the peptide under acidic conditions, such as with TFA. This two-step, orthogonal cleavage process provides a high degree of control, making it invaluable for the synthesis of complex peptides, cyclic peptides, and protected peptide fragments.[5]

The Chemistry of the 2-(Allyloxy)benzyl Group

The utility of the 2-(Allyloxy)benzyl group is rooted in a two-stage deprotection strategy that offers orthogonality to standard SPPS protocols.

Stage 1: The "Safety-Catch" - Allyl Protection The allyl ether is exceptionally stable under a wide range of chemical conditions, including the repeated TFA treatments in Boc-SPPS and piperidine treatments in Fmoc-SPPS.[7] This stability ensures the peptide remains securely anchored to the resin or that the protecting group remains intact throughout chain elongation.

Stage 2: Activation via Palladium-Catalyzed Deallylation The activation step involves the selective removal of the allyl group. This is typically achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an allyl cation scavenger.[7] The mechanism involves the formation of a π-allyl palladium complex, which is then attacked by the scavenger, releasing the deprotected alcohol and regenerating the catalyst. This reaction is performed under mild, near-neutral conditions, preserving acid- and base-labile protecting groups on the peptide side chains.

Stage 3: Cleavage of the Activated 2-Hydroxybenzyl Linker Upon removal of the allyl group, a 2-hydroxybenzyl ether is revealed. This structure is significantly more acid-labile than its allyloxy counterpart. The presence of the ortho-hydroxyl group facilitates cleavage, likely through a mechanism involving protonation and the formation of a stable quinone methide-like intermediate. The peptide can then be cleaved from the resin using standard TFA-based cocktails.[5]

Below is a diagram illustrating the logical workflow of this safety-catch strategy.

Caption: Workflow of the 2-(Allyloxy)benzyl safety-catch strategy.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the application of the 2-(Allyloxy)benzyl group in peptide synthesis. These are intended as a guide and may require optimization based on the specific amino acid sequence and resin used.

Protocol 1: Synthesis of 2-(Allyloxy)benzyl Alcohol Linker Precursor

This protocol describes the synthesis of the alcohol precursor, which can then be converted to 2-(Allyloxy)benzyl Bromide or attached to a resin.

| Step | Procedure | Notes |

| 1 | Dissolve 2-hydroxybenzyl alcohol (1.0 eq) in anhydrous DMF. | Ensure all glassware is oven-dried. DMF should be of high purity. |

| 2 | Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution and stir for 15 minutes at room temperature. | The suspension will become heterogeneous. |

| 3 | Add allyl bromide (1.2 eq) dropwise to the stirring suspension. | The reaction is exothermic; add slowly to maintain control. |

| 4 | Stir the reaction mixture at room temperature for 16-24 hours. | Monitor reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). |

| 5 | Quench the reaction by adding deionized water. | |

| 6 | Extract the aqueous phase three times with ethyl acetate. | |

| 7 | Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. | |

| 8 | Purify the crude product by flash column chromatography on silica gel. | Elute with a gradient of hexanes and ethyl acetate. |

This protocol is adapted from standard Williamson ether synthesis procedures.[8]

Protocol 2: Loading of the First Amino Acid onto a 2-(Allyloxy)benzyl-derivatized Resin

This protocol assumes the 2-(allyloxy)benzyl alcohol has been attached to a suitable resin (e.g., Merrifield resin). The loading describes the esterification of the first N-Fmoc protected amino acid.

| Step | Procedure | Notes |

| 1 | Swell the 2-(allyloxy)benzyl-resin (1.0 eq) in anhydrous DCM for 30 minutes in a peptide synthesis vessel. | |

| 2 | In a separate flask, dissolve the N-Fmoc-protected amino acid (3.0 eq) in a minimal amount of DMF. | |

| 3 | Add DIC (3.0 eq) and DMAP (0.1 eq) to the amino acid solution and stir for 5 minutes at room temperature. | This pre-activates the amino acid. |

| 4 | Drain the DCM from the resin and add the activated amino acid solution. | |

| 5 | Agitate the reaction mixture at room temperature for 2-4 hours. | |

| 6 | Drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). | |

| 7 | Dry the resin under high vacuum. | Determine the loading capacity using a standard method (e.g., UV quantification of the fulvene-piperidine adduct after Fmoc deprotection). |

This protocol is based on standard esterification methods for loading amino acids onto benzyl alcohol-type resins.

Protocol 3: Two-Stage Orthogonal Cleavage

This protocol details the sequential deallylation and final acidolytic cleavage of the peptide from the resin.

Part A: Palladium-Catalyzed Deallylation (Activation)

Caption: Workflow for the Pd(0)-catalyzed deallylation step.

| Step | Procedure | Notes |

| 1 | Swell the peptide-resin (1.0 eq) in anhydrous DCM for 30 minutes, then wash and swell in chloroform (CHCl₃). | Ensure an inert atmosphere (N₂ or Ar) is maintained throughout. |

| 2 | In a separate, flame-dried flask, prepare the cleavage solution: Dissolve Pd(PPh₃)₄ (0.2-0.3 eq) in a solution of CHCl₃/Acetic Acid/N-Methylmorpholine (NMM) (37:2:1 v/v/v). | This solution should be freshly prepared. The scavenger system can be varied; other scavengers like phenylsilane (PhSiH₃) are also effective. |

| 3 | Drain the solvent from the resin and add the palladium catalyst solution. | |

| 4 | Gently agitate the suspension under an inert atmosphere for 2-3 hours at room temperature. | The resin may develop a dark color, which is normal. |

| 5 | Drain the catalyst solution and wash the resin extensively. A typical wash sequence is: CHCl₃ (3x), 0.5% DIEA in DCM (3x), 0.5% sodium diethyldithiocarbamate in DMF (3x, to scavenge residual palladium), DMF (3x), DCM (3x), and MeOH (3x). | Thorough washing is critical to remove all traces of the palladium catalyst, which can interfere with subsequent steps. |

| 6 | Dry the resin under high vacuum. The resin now bears the activated 2-hydroxybenzyl linker. |

Part B: Final Acidolytic Cleavage

| Step | Procedure | Notes |

| 1 | Place the dry, deallylated peptide-resin in a reaction vessel. | |

| 2 | Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).[7] | Scavengers are crucial to prevent side reactions with sensitive residues (e.g., Trp, Cys, Met) from reactive cations generated during cleavage.[6] |

| 3 | Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours. | |

| 4 | Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA. | |

| 5 | Combine the filtrates and reduce the volume under a gentle stream of nitrogen. | |

| 6 | Precipitate the crude peptide by adding cold diethyl ether. | |

| 7 | Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. | |

| 8 | Dry the crude peptide pellet under vacuum. | The peptide is now ready for purification by HPLC. |

Advantages and Applications

The 2-(Allyloxy)benzyl safety-catch strategy offers several distinct advantages:

-

Orthogonality: The deallylation step is orthogonal to both Fmoc and Boc chemistries, allowing for maximum flexibility in designing synthetic strategies.[7]

-

Mild Cleavage Conditions: The activation (deallylation) occurs under very mild, near-neutral conditions, preserving the integrity of sensitive peptide sequences and complex side-chain modifications.

-

Synthesis of Protected Fragments: The peptide can be cleaved from the resin after deallylation while keeping acid-labile side-chain protecting groups (e.g., Boc, tBu) intact by using very mild acidic conditions. This is highly valuable for convergent or fragment-based peptide synthesis.

-

On-Resin Cyclization: The C-terminal carboxyl group can be activated after deallylation for on-resin head-to-tail or side-chain cyclization.

Conclusion

The this compound reagent provides access to a powerful and versatile safety-catch linker system for advanced solid-phase peptide synthesis. By leveraging a two-stage cleavage protocol involving palladium-catalyzed activation followed by acidolysis, researchers can achieve orthogonal control over peptide release. This methodology is particularly well-suited for the synthesis of complex peptides where traditional linkers may be limiting. The protocols provided herein offer a robust framework for the successful implementation of this strategy, enabling the synthesis of novel and challenging peptide targets for research and drug development.

References

- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(9), 403-409.

- Pícharová, Z., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1365.

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- Al-awar, R. S., et al. (2024). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 26(4), 2210.

- European Patent Office. (1992). EP0518295A2: Allyl side chain protection in peptide synthesis.

- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(2), 81-91.

- Luxembourg Bio Technologies. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2005(15), 3031-3039.

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]

- Rao, H. S. P., & Senthilkumar, S. P. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 113(2), 191-196.

- Coin, I., et al. (2007). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Journal of Peptide Science, 13(12), 749-757.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid–Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

- Rao, H. S. P., & Senthilkumar, S. P. (2001).

- Wang, S. S. (1973). p-alkoxybenzyl alcohol resin and p-alkoxybenzyloxycarbonylhydrazide resin for solid phase synthesis of protected peptide fragments. Journal of the American Chemical Society, 95(4), 1328-1333.

- Zhang, H., et al. (2016).

- Barany, G., et al. (1993). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository.

- European Patent Office. (2002). EP1245553A2: Palladium-catalysed synthesis of aryl ethers.

-

The Royal Society of Chemistry. (2015). Palladium-catalyzed ortho-C-H Alkenylation of 2-benzyl-1,2,3-triazoles. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 8. Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Williamson Ether Synthesis with 2-(Allyloxy)benzyl Bromide

Abstract

The Williamson ether synthesis is a cornerstone of modern organic chemistry, providing a reliable and versatile method for the formation of ether linkages.[1][2] This application note presents a comprehensive guide to the synthesis of ethers using 2-(Allyloxy)benzyl Bromide as the electrophile. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols for both aliphatic and phenolic nucleophiles, and provide critical insights into experimental design and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to employ this powerful transformation in their synthetic workflows.

Introduction: The Strategic Importance of the Williamson Ether Synthesis

Developed by Alexander Williamson in 1850, this eponymous reaction has remained indispensable for constructing symmetrical and unsymmetrical ethers from an organohalide and an alkoxide.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a pathway that dictates many of the strategic choices in experimental setup.[1][3][4]

The choice of this compound as the substrate is of particular interest. As a benzylic halide, it is highly reactive towards SN2 displacement due to the ability of the benzene ring to stabilize the transition state.[5] This high reactivity allows for milder reaction conditions and broader substrate scope compared to less activated alkyl halides. The presence of the allyloxy moiety provides a versatile functional handle for subsequent transformations, such as Claisen rearrangement or cross-metathesis, making the resulting ether products valuable intermediates in multi-step syntheses.[6]

Reaction Mechanism and Rationale

The synthesis is fundamentally a two-step process:

-

Deprotonation: An alcohol or phenol is treated with a suitable base to generate a highly nucleophilic alkoxide or phenoxide ion.[2][7]

-

Nucleophilic Attack: The newly formed nucleophile attacks the electrophilic carbon of this compound, displacing the bromide leaving group to form the desired ether.[8][9]

This SN2 pathway is concerted, meaning the bond-forming and bond-breaking events occur simultaneously.[1] For the reaction to be efficient, steric hindrance at the electrophilic carbon must be minimized, making primary halides like this compound ideal substrates.[9][10][11]

Figure 1: General mechanism of the Williamson ether synthesis. An alcohol is deprotonated to form an alkoxide, which then displaces a halide in an SN2 reaction.

Core Principles of Experimental Design

The success of the synthesis hinges on the judicious selection of reagents and conditions. The causality behind these choices is critical for maximizing yield and minimizing side reactions.

-

The Nucleophile (Alcohol/Phenol): The reaction is most efficient with primary and secondary alcohols. Tertiary alkoxides are strongly basic and sterically hindered, which heavily favors a competing E2 elimination pathway, leading to alkene byproducts instead of the desired ether.[1][3] Phenols are sufficiently acidic to be deprotonated by weaker bases.

-

The Base: The choice of base must be matched to the acidity of the alcohol.

-

Strong Bases (e.g., NaH, KH): These are required for deprotonating less acidic aliphatic alcohols. Sodium hydride is particularly advantageous as the only byproduct is hydrogen gas, which bubbles out of the reaction mixture.[4][9]

-

Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, NaOH): These are ideal for the more acidic phenols. They are generally less hazardous and easier to handle than metal hydrides.[3][12]

-

-

The Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF) are the solvents of choice.[9][13][14] They effectively solvate the cation of the alkoxide but do not solvate the nucleophilic anion, leaving it "naked" and highly reactive, thereby accelerating the SN2 reaction. Protic solvents (like ethanol) would solvate and stabilize the alkoxide, reducing its nucleophilicity and slowing the reaction.

-

Temperature: Reactions are often started at 0 °C during the addition of reactive reagents like NaH to control the initial exotherm, and then warmed to room temperature or gently heated (e.g., 60-80 °C) to drive the reaction to completion.[12][15] Progress should always be monitored by an appropriate method, such as Thin-Layer Chromatography (TLC).

Detailed Experimental Protocols

Safety Precautions: this compound is a lachrymator and irritant.[16] Sodium hydride reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[16][17]

Figure 2: A generalized experimental workflow for the Williamson ether synthesis, from reaction setup to final product characterization.

Protocol A: Synthesis with an Aliphatic Alcohol (e.g., Ethanol)

This protocol is optimized for primary or secondary alcohols using a strong base.

Materials and Reagents:

-

Ethanol (1.0 eq.)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

-

This compound (1.1 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF (approx. 10 mL per mmol of alcohol).

-

Deprotonation: Cool the flask to 0 °C in an ice bath. Add the ethanol (1.0 eq.). Carefully add the sodium hydride (1.2 eq.) portion-wise. Stir the suspension at 0 °C for 30 minutes.

-

Electrophile Addition: Add a solution of this compound (1.1 eq.) in a minimal amount of anhydrous THF dropwise to the stirring alkoxide solution at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the consumption of the starting material by TLC.

-

Work-up: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash successively with water (2x) and brine (1x).[12]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to yield the pure ether.[12]

Protocol B: Synthesis with a Phenolic Nucleophile (e.g., p-Cresol)

This protocol uses a milder base suitable for the more acidic phenol.

Materials and Reagents:

-

p-Cresol (1.0 eq.)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

-

This compound (1.1 eq.)

-

Anhydrous Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a round-bottom flask, add p-cresol (1.0 eq.), anhydrous K₂CO₃ (2.0 eq.), and anhydrous DMF (approx. 15 mL per mmol of phenol).

-

Electrophile Addition: Add this compound (1.1 eq.) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the mixture to room temperature and pour it into a beaker containing deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3x volumes).[15]

-

Washing: Combine the organic layers and wash with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography or recrystallization.[15]

Representative Data

The following table summarizes typical reaction parameters and expected outcomes. Yields are representative and may vary based on the specific substrate and experimental execution.

| Parameter | Protocol A (Aliphatic) | Protocol B (Phenolic) |

| Nucleophile | Ethanol | p-Cresol |

| Electrophile | This compound | This compound |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |

| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) |

| Temperature | 0 °C to Room Temp. | Room Temp. to 60 °C |

| Typical Time | 4-12 hours | 4-8 hours |

| Expected Yield | 85-95% | 90-98% |

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive base (e.g., NaH exposed to air).2. Wet solvent or glassware.3. Insufficient reaction time or temperature. | 1. Use fresh, high-quality base.2. Ensure all glassware is flame-dried and use anhydrous solvents.3. Increase reaction time or temperature and continue monitoring. |

| Significant Side Product Formation | 1. E2 Elimination (common with secondary/tertiary halides, but less so with benzyl bromide).2. C-alkylation instead of O-alkylation (with phenoxides). | 1. Ensure a primary halide is used. Lowering temperature may help.2. O-alkylation is generally favored in polar aprotic solvents. Changing the counter-ion (e.g., using a cesium base) can sometimes improve selectivity. |

| Difficulty in Product Isolation | Emulsion during aqueous work-up, especially with DMF. | Add brine to the separatory funnel to help break the emulsion. Ensure complete separation of layers before draining. |

References

- Preparation by Williamson's synthesis. (2023). Vrindawan Coaching Center.

-

Williamson ether synthesis. (n.d.). Wikipedia. [Link]

-

Draw the mechanism for the Williamson ether synthesis using m-cresol and benzyl bromide, with sodium. (2018). brainly.com. [Link]

-

Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing. [Link]

-

Williamson ether synthesis: simple mechanism, 3 examples. (2018). Chemistry Notes. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). pharmachemsynthesis.com. [Link]

-

Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]

-

The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. [Link]

-

15.3: The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. [Link]

-

A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. (n.d.). Indian Academy of Sciences. [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. [Link]

-

Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. (2025). MDPI. [Link]

-

Williamson Ether Synthesis. (2018). YouTube. [Link]

-

A mild and efficient procedure for the synthesis of ethers from various alkyl halides. (2013). Iranian chemical communication. [Link]

-

Williamson Ether Synthesis. (2020). YouTube. [Link]

-

Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. [Link]

-

High reactivity of allyl and benzyl halides. (2022). Filo. [Link]

-

Why smaller alkyl halide groups are preferred during Williamson synthesis? (2020). Quora. [Link]

-

Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. [Link]

-

Benzyl Bromide | C7H7Br | CID 7498. (n.d.). PubChem. [Link]

-

Benzylation of hydroxyl groups by Williamson reaction. (2021). NCBI Bookshelf. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. jk-sci.com [jk-sci.com]

- 4. youtube.com [youtube.com]

- 5. High reactivity of allyl and benzyl halides. Allyl and benzyl halides are.. [askfilo.com]

- 6. ias.ac.in [ias.ac.in]

- 7. youtube.com [youtube.com]

- 8. brainly.com [brainly.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jeeneetchemistry.quora.com [jeeneetchemistry.quora.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Preparation by Williamson’s synthesis - Vrindawan Coaching Center [coaching-center.in]

- 14. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. westliberty.edu [westliberty.edu]

O-Alkylation with 2-(Allyloxy)benzyl Bromide: A Detailed Guide to Reaction Conditions and Protocols

Introduction: The Strategic Utility of 2-(Allyloxy)benzyl Bromide in O-Alkylation

In the landscape of modern organic synthesis, the precise modification of hydroxyl and carboxyl groups is a cornerstone of molecular design, particularly in the fields of drug discovery and materials science. The O-alkylation reaction, a fundamental transformation for the formation of ether and ester linkages, relies on the careful selection of alkylating agents to achieve desired outcomes in terms of yield, selectivity, and compatibility with other functional groups. This compound has emerged as a versatile reagent in this context, offering a unique combination of a reactive benzylic bromide for efficient alkylation and a terminal allyl group amenable to subsequent orthogonal transformations.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound for the O-alkylation of phenols, alcohols, and carboxylic acids. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and discuss the critical parameters that govern the success of the transformation. The dual functionality of the 2-(allyloxy)benzyl group makes it an attractive moiety for advanced synthetic strategies, serving as both a stable ether linkage and a platform for further chemical elaboration via the allyl group.

Mechanistic Insights: The Williamson Ether Synthesis and Beyond

The O-alkylation of alcohols and phenols with this compound proceeds primarily through the well-established Williamson ether synthesis, a classic S(_N)2 reaction.[1][2] The process is initiated by the deprotonation of the hydroxyl group by a suitable base to form a more nucleophilic alkoxide or phenoxide. This nucleophile then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the corresponding ether.

For carboxylic acids, the reaction follows a similar nucleophilic substitution pathway, where the carboxylate anion, generated by deprotonation of the carboxylic acid, acts as the nucleophile to form a benzyl ester.

The choice of base and solvent is critical in directing the outcome of the reaction, particularly for phenols, where competitive C-alkylation can occur.

Key Mechanistic Considerations:

-

S(_N)2 Pathway: The reaction is a classic example of an S(_N)2 displacement. The primary nature of the benzylic bromide makes it an excellent substrate for this reaction, generally leading to high yields and clean conversions.[3]

-

Role of the Base: A base is required to deprotonate the hydroxyl or carboxylic acid group, thereby increasing its nucleophilicity. The strength of the base should be matched to the acidity of the substrate. For instance, relatively weak bases like potassium carbonate (K(_2)CO(_3)) are often sufficient for phenols and carboxylic acids, while stronger bases like sodium hydride (NaH) may be necessary for less acidic alcohols.[1]

-

Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile are commonly employed. These solvents are effective at solvating the cation of the base, leaving the alkoxide or carboxylate anion more "naked" and thus more nucleophilic. This enhances the rate of the desired O-alkylation.

-

Competition between O- and C-Alkylation in Phenols: For phenoxide nucleophiles, there is a possibility of C-alkylation, where the alkylating agent reacts at the ortho or para positions of the aromatic ring. The use of polar aprotic solvents generally favors O-alkylation.

Sources

Introduction: The Strategic Advantage of a Bifunctional Building Block

An In-Depth Guide to the Synthesis of Heterocyclic Compounds Using 2-(Allyloxy)benzyl Bromide